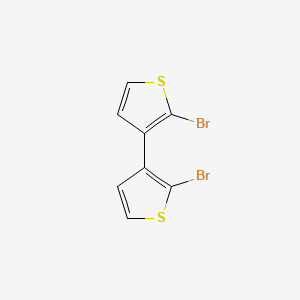

3,3'-Bithiophene, 2,2'-dibromo-

Description

Significance of Bithiophene Derivatives in Conjugated Systems

Bithiophene derivatives are integral to the development of conjugated polymers and small molecules. ossila.com The thiophene (B33073) rings, linked together, create a pathway for the delocalization of π-electrons, a fundamental requirement for charge transport in organic semiconductors. This property makes them suitable for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The electronic and photophysical properties of these materials can be finely tuned by introducing various substituents at different positions on the bithiophene core. ossila.com For instance, alkylation or arylation can enhance solubility and influence the solid-state packing of the molecules, which in turn affects charge mobility. ossila.com

Unique Position of 3,3'-Dibromo-2,2'-bithiophene (B32780) as a Synthetic Precursor

Within the family of halogenated bithiophenes, 3,3'-Dibromo-2,2'-bithiophene holds a special position as a key synthetic intermediate. ossila.com Its structure, with bromine atoms at the 2 and 2' positions of the 3,3'-linked thiophene rings, makes it a versatile building block for a variety of coupling reactions, such as Suzuki and Stille couplings. ossila.com These reactions allow for the straightforward introduction of a wide range of functional groups, enabling the synthesis of complex conjugated structures. ossila.com This particular isomer is crucial for creating polymers with specific linkages that influence the planarity and electronic communication between monomer units. The substitution pattern of 3,3'-Dibromo-2,2'-bithiophene also directs the regiochemistry of subsequent reactions, providing a level of control that is essential for producing materials with predictable and reproducible properties.

Scope and Research Trajectories within Contemporary Organic Chemistry

Another significant research direction is the synthesis of complex fused-ring systems. 3,3'-Dibromo-2,2'-bithiophene is a vital precursor for creating elaborate structures such as dithieno[3,2-b:2',3'-d]pyrroles (DTP), dithieno[3,2-b:2',3'-d]siloles (DTS), and other fused thiophene derivatives. ossila.comresearchgate.net These fused systems often exhibit enhanced planarity and stronger intermolecular interactions, leading to superior electronic properties. ossila.com The development of efficient synthetic routes to these complex molecules, often starting from 3,3'-Dibromo-2,2'-bithiophene, is a continuous effort in the field. researchgate.netchemicalbook.com

Chemical and Physical Properties of 3,3'-Bithiophene (B186561), 2,2'-dibromo-

The utility of 3,3'-Bithiophene, 2,2'-dibromo- as a synthetic precursor is underpinned by its distinct chemical and physical properties.

| Property | Value |

| Molecular Formula | C8H4Br2S2 nih.gov |

| Molecular Weight | 324.06 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 51751-44-1 nih.govsigmaaldrich.com |

| Appearance | Colorless solid chemicalbook.com or white solid chemicalbook.com |

| Melting Point | 97-101 °C sigmaaldrich.com |

| Purity | >98% ossila.com |

Note: The appearance of the compound can vary based on its purity and the method of synthesis.

Interactive Data Table: Properties of 3,3'-Bithiophene, 2,2'-dibromo-

Click on the headers to sort the table.

Structure

3D Structure

Properties

CAS No. |

18592-86-4 |

|---|---|

Molecular Formula |

C8H4Br2S2 |

Molecular Weight |

324.1 g/mol |

IUPAC Name |

2-bromo-3-(2-bromothiophen-3-yl)thiophene |

InChI |

InChI=1S/C8H4Br2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |

InChI Key |

VPEPMGBDSLVKOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C2=C(SC=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dibromo 2,2 Bithiophene

Direct Halogenation Approaches

Direct halogenation strategies commence with the 2,2'-bithiophene (B32781) scaffold and introduce bromine atoms onto the thiophene (B33073) rings. The primary challenge in this approach is achieving the desired regioselectivity, as the α-positions (5 and 5') of the bithiophene are generally more susceptible to electrophilic attack than the β-positions (3 and 3').

Bromination of 2,2'-Bithiophene

The direct bromination of 2,2'-bithiophene with elemental bromine does not typically yield 3,3'-dibromo-2,2'-bithiophene (B32780) as the primary product. Instead, the reaction tends to proceed to the more thermodynamically stable 3,3',5,5'-tetrabromo-2,2'-bithiophene. However, this tetrabrominated compound serves as a viable intermediate for an effective two-step synthesis.

This indirect route involves the exhaustive bromination of 2,2'-bithiophene to form 3,3',5,5'-tetrabromo-2,2'-bithiophene, which is then subjected to selective reduction (debromination). Treatment of the tetrabromo-derivative with zinc powder in a mixture of ethanol, water, and acetic acid selectively removes the bromine atoms at the 5 and 5' positions, affording the desired 3,3'-dibromo-2,2'-bithiophene in high yield. chemicalbook.com

Table 1: Two-Step Synthesis via Direct Bromination and Reduction

| Step | Reagents | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Bromination | 2,2'-Bithiophene, Bromine | Not specified | Not specified | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Not specified |

Utilization of N-Bromosuccinimide (NBS) in Regioselective Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination, often offering milder reaction conditions and improved regioselectivity compared to diatomic bromine. nih.govmasterorganicchemistry.com In the context of thiophene chemistry, NBS is effective for introducing bromine atoms onto the aromatic ring.

However, for the direct synthesis of 3,3'-dibromo-2,2'-bithiophene from unsubstituted 2,2'-bithiophene, NBS does not overcome the inherent reactivity preference of the molecule. Electrophilic attack still preferentially occurs at the electron-rich α-positions (5 and 5'). ossila.com Consequently, using NBS on 2,2'-bithiophene would likely lead to a mixture of products, with 5-bromo- and 5,5'-dibromo-2,2'-bithiophene (B15582) being significant components. Achieving selective bromination at the 3 and 3' positions using this method is challenging without pre-existing blocking groups at the 5 and 5' positions. Therefore, NBS is not typically employed for the de novo synthesis of this specific isomer from 2,2'-bithiophene but is a valuable tool for brominating already substituted thiophene rings where regioselectivity can be directed by other functional groups. researchgate.netresearchgate.net

Coupling-Based Synthetic Pathways

Coupling strategies build the C-C bond between the two thiophene rings from smaller precursors. These methods are often highly regioselective and represent the most common and efficient routes to 3,3'-dibromo-2,2'-bithiophene.

Oxidative Coupling Reactions of Substituted Thiophenes

The oxidative coupling of 3-bromothiophene (B43185) is a highly successful and frequently cited method for synthesizing 3,3'-dibromo-2,2'-bithiophene. This reaction proceeds via a lithiated intermediate, which is then oxidatively coupled. The process begins with the deprotonation of 3-bromothiophene at the 2-position, which is the most acidic site, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting 3-bromo-2-lithiothiophene (B13734870) intermediate is then treated with an oxidizing agent, such as copper(II) chloride (CuCl₂), which facilitates the homocoupling reaction to form the 2,2'-bithiophene linkage. chemicalbook.com This method provides the target molecule in excellent yields.

Ullmann Coupling Strategies

The classic Ullmann coupling reaction involves the copper-powder-mediated reductive coupling of aryl halides at elevated temperatures. rsc.org While conceptually applicable, the direct Ullmann coupling of 2,3-dibromothiophene (B118489) to produce 3,3'-dibromo-2,2'-bithiophene is not a commonly reported pathway. Such a reaction would require the selective coupling at the C2 position, which could be complicated by competing side reactions.

More broadly, Ullmann-type reactions, which use soluble copper catalysts and various ligands, have been explored for the synthesis of bithiophenes. researchgate.net For instance, the coupling of 3-bromo-2-iodothiophene (B1278521) could theoretically be controlled to form the desired product. However, the most prevalent and efficient copper-mediated route is the oxidative coupling of 3-bromo-2-lithiothiophene, as detailed in the following section.

Lithiation-Mediated Routes via Organocopper Intermediates

This pathway is a cornerstone for the synthesis of 3,3'-dibromo-2,2'-bithiophene and is mechanistically classified as an oxidative coupling reaction. The process begins with the regioselective lithiation of 3-bromothiophene.

The key steps are:

Lithiation: A solution of 3-bromothiophene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature (e.g., -78 °C). A freshly prepared solution of lithium diisopropylamide (LDA) is added dropwise. The LDA selectively abstracts the proton from the C2 position, which is activated by the adjacent sulfur atom and the inductive effect of the bromine at C3, to form a 3-bromo-2-lithiothiophene intermediate. chemicalbook.com

Copper-Mediated Coupling: Anhydrous copper(II) chloride (CuCl₂) is then added to the solution. The organolithium intermediate likely transmetalates with the copper salt, and a subsequent reductive elimination or related oxidative coupling mechanism forms the C2-C2' bond, yielding 3,3'-dibromo-2,2'-bithiophene. chemicalbook.com

This method is highly efficient, with reported yields often reaching or exceeding 85%. chemicalbook.com

Table 2: Lithiation-Mediated Oxidative Coupling of 3-Bromothiophene

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromothiophene | 1. LDA | THF | -78 °C to room temp. | 3,3'-Dibromo-2,2'-bithiophene | 85% chemicalbook.com |

Derivation from Highly Halogenated Bithiophene Precursors

A common and effective strategy for synthesizing 2,2'-dibromo-3,3'-bithiophene involves the selective modification of more heavily halogenated bithiophene structures. This approach leverages the differential reactivity of halogen atoms based on their position on the thiophene rings.

The synthesis of 2,2'-dibromo-3,3'-bithiophene can be efficiently achieved through the selective reductive dehalogenation of 3,3',5,5'-tetrabromo-2,2'-bithiophene. This process selectively removes the bromine atoms at the 5 and 5' positions, which are more reactive, while leaving the bromine atoms at the 3 and 3' positions intact.

One established method for this transformation utilizes organolithium reagents, such as n-butyllithium (n-BuLi). The reaction proceeds via a halogen-lithium exchange mechanism, where n-BuLi preferentially reacts with the bromine atoms at the α-positions (5 and 5') of the thiophene rings. This regioselectivity is a well-documented phenomenon in thiophene chemistry. The resulting dilithiated intermediate is then quenched with a proton source, such as water, to yield the desired 2,2'-dibromo-3,3'-bithiophene.

An alternative approach for this reductive dehalogenation involves the use of zinc powder in the presence of an acid, such as acetic acid. This method provides another route to selectively remove the α-bromines from the tetrabrominated precursor.

The following table summarizes a typical reductive dehalogenation reaction:

| Precursor | Reagents | Product | Reported Yield |

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | 1. n-Butyllithium (2 equivalents) 2. Water | 2,2'-Dibromo-3,3'-bithiophene | ~80% |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, control, and scalability of the synthesis of 2,2'-dibromo-3,3'-bithiophene, advanced synthetic methods have been explored. These techniques offer significant advantages over traditional batch chemistry.

Flow microreactor systems have emerged as a powerful tool for the synthesis of various organic compounds, including 2,2'-dibromo-3,3'-bithiophene. These systems provide exceptional control over reaction parameters such as temperature, mixing, and reaction time. The high surface-area-to-volume ratio inherent in microreactors allows for highly efficient heat and mass transfer, which is particularly advantageous for rapid and exothermic reactions like lithiation and bromination.

In a continuous flow setup, precise stoichiometric control can be maintained by adjusting the flow rates of the reactant streams. This minimizes the formation of byproducts and can lead to higher yields and purities of the desired product. The short residence times within the reactor also contribute to cleaner reaction profiles by reducing the potential for degradation of sensitive intermediates.

The outcome of the synthesis of 2,2'-dibromo-3,3'-bithiophene is critically dependent on the specific reaction conditions employed. Careful optimization of these parameters is essential to maximize the yield and selectivity.

Key factors influencing the synthesis include:

Temperature: Low temperatures, typically around -78 °C, are crucial for reactions involving organolithium intermediates, such as the reductive dehalogenation of 3,3',5,5'-tetrabromo-2,2'-bithiophene. These low temperatures suppress side reactions and enhance the selectivity of the halogen-lithium exchange.

Solvent: The choice of solvent is important for ensuring the solubility of reactants and the stability of reactive intermediates. Anhydrous aprotic solvents like tetrahydrofuran (THF) are commonly used for organolithium chemistry.

Reagents: The stoichiometry of the reagents must be carefully controlled. For instance, in the reductive dehalogenation with n-BuLi, using approximately two equivalents of the reagent is necessary to achieve the desired dibrominated product.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while avoiding the formation of degradation products.

The table below illustrates the influence of various reaction conditions on the synthesis:

| Parameter | Condition | Effect on Yield and Selectivity |

| Temperature | Low (e.g., -78 °C) | Enhances selectivity in lithiation reactions, minimizing byproduct formation. |

| Elevated | Can lead to reduced selectivity and decomposition of intermediates. | |

| Solvent | Anhydrous Aprotic (e.g., THF) | Promotes solubility and stabilizes reactive organometallic species. |

| Protic or Wet | Quenches organolithium reagents, leading to incomplete reaction and lower yields. | |

| Reagent Stoichiometry | Precisely Controlled | Maximizes the formation of the desired product. |

| Excess or Insufficient | Results in the formation of over-reacted or unreacted species, lowering yield and purity. |

Chemical Reactivity and Directed Functionalization of 3,3 Dibromo 2,2 Bithiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3,3'-dibromo-2,2'-bithiophene (B32780) is an excellent substrate for these transformations. The bromine atoms serve as reactive handles for the introduction of a diverse range of functional groups.

Suzuki-Miyaura Coupling for Arylation and Extended π-Conjugation

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to 3,3'-dibromo-2,2'-bithiophene for arylation and the extension of π-conjugated systems. ossila.comresearchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of the dibromo-bithiophene with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a base. researchgate.netnih.gov The choice of palladium catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. nih.govnih.gov

The introduction of aryl groups at the 2,2'-positions can significantly impact the electronic properties, solubility, and solid-state packing of the resulting materials, which is crucial for their performance in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). ossila.comrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibromothiophenes

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂/SPhos | 3-bromothiophene (B43185), potassium cyclopropyltrifluoroborate | 3-cyclopropylthiophene | Low | nih.gov |

| Pd(dppf)Cl₂ | 3-bromothiophenecarbaldehyde, potassium cyclopropyltrifluoroborate | 3-cyclopropylthiophenecarbaldehyde | 21% | nih.gov |

| Pd(OAc)₂/PPh₃ | Dibromothiophenes, (hetero)arylboronic acids | Diarylthiophenes | Moderate to Excellent | researchgate.net |

This table is for illustrative purposes and may not directly involve 3,3'-dibromo-2,2'-bithiophene but demonstrates the applicability of the Suzuki-Miyaura reaction to brominated thiophenes.

Stille Coupling for Versatile Carbon-Carbon Bond Formation

The Stille coupling reaction provides another effective method for carbon-carbon bond formation, utilizing organotin reagents. researchgate.netwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and is applicable to the functionalization of 3,3'-dibromo-2,2'-bithiophene. wikipedia.org The coupling of the dibromo-bithiophene with an organostannane in the presence of a palladium catalyst allows for the introduction of various alkyl, vinyl, and aryl groups. wikipedia.org

The mechanism of the Stille reaction involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The choice of ligands and additives can be crucial for optimizing the reaction rate and yield. harvard.edu

Sonogashira-Hagihara Coupling for Ethynyl (B1212043) Linkages

The Sonogashira-Hagihara coupling is a key reaction for the introduction of ethynyl linkages, creating conjugated systems with linear geometries. libretexts.orgwikipedia.org This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org In the context of 3,3'-dibromo-2,2'-bithiophene, this reaction allows for the direct connection of alkyne units to the bithiophene core, leading to the formation of extended and rigid π-conjugated structures. beilstein-journals.org These structures are of interest for applications in molecular wires and nonlinear optics. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Negishi Coupling and Other Organometallic Cross-Coupling Variants

The Negishi coupling reaction, which employs organozinc reagents, is a powerful tool for carbon-carbon bond formation and can be applied to 3,3'-dibromo-2,2'-bithiophene. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their boron and tin counterparts, which can be advantageous in certain synthetic scenarios. wikipedia.org The reaction is catalyzed by palladium or nickel complexes and exhibits broad scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Other organometallic cross-coupling reactions can also be utilized for the functionalization of 3,3'-dibromo-2,2'-bithiophene, expanding the range of accessible molecular architectures. These reactions provide a versatile platform for the synthesis of highly tailored organic electronic materials. lih.lunih.gov

Nucleophilic Substitution and Derivatization Reactions

Beyond cross-coupling reactions, the bromine atoms on the 3,3'-dibromo-2,2'-bithiophene can also be displaced through nucleophilic substitution or participate in derivatization reactions following a metal-halogen exchange.

Directed Ortho-Lithiation and Subsequent Electrophilic Quenching

A powerful strategy for the functionalization of 3,3'-dibromo-2,2'-bithiophene involves a bromine-lithium exchange reaction. chemicalbook.comresearchgate.netflowfrontier.co.jp Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can selectively replace one or both bromine atoms with lithium. chemicalbook.comresearchgate.net The resulting lithiated species are highly reactive nucleophiles that can be quenched with a variety of electrophiles to introduce a wide range of functional groups.

This method allows for the directed installation of substituents at the 2 and 2' positions. For example, quenching with carbon dioxide introduces carboxylic acid groups, while reaction with aldehydes or ketones yields alcohol functionalities. This approach provides a pathway to a diverse array of derivatives that would be difficult to access through direct cross-coupling methods. rsc.org

Buchwald-Hartwig Amination for Nitrogen-Containing Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. In the context of 2,2'-dibromo-3,3'-bithiophene, this reaction is instrumental in introducing nitrogen-containing moieties, which can significantly influence the electronic and structural properties of the resulting molecules. These reactions are typically employed to synthesize precursors for larger, fused-ring systems.

For instance, the double N-arylation of primary amines with 2,2'-dibromo-3,3'-bithiophene is a key step in the synthesis of dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives. This transformation involves reacting the dibromo-bithiophene with an aniline (B41778) derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A common catalytic system for this reaction is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos). Sodium tert-butoxide is frequently used as the base, and the reaction is typically carried out in a high-boiling point solvent such as toluene (B28343) or xylene at elevated temperatures.

The choice of the aniline derivative allows for the tuning of the final product's properties. For example, using an aniline with an additional functional group, such as another pyrrole, can lead to the formation of complex monomers for electropolymerization. nih.gov

Post-Synthetic Functionalization at the Bromine Sites

Beyond amination, the bromine atoms on the 2,2'-dibromo-3,3'-bithiophene scaffold serve as versatile points for a variety of post-synthetic functionalization reactions. These reactions are crucial for extending the π-conjugation of the bithiophene core, improving solubility, and fine-tuning the electronic characteristics of the target materials. ossila.com

Common functionalization strategies include other palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves coupling the dibromo-bithiophene with an organoboron reagent (e.g., a boronic acid or boronic ester) to form new carbon-carbon bonds. This is a widely used method to attach aryl or heteroaryl groups.

Stille Coupling: This involves the reaction with an organotin compound (stannane). It is another effective method for C-C bond formation and has been used to create oligomers and polymers. rsc.orgnih.gov

Sonogashira Coupling: This reaction couples the dibromo-bithiophene with a terminal alkyne, introducing alkynyl groups that can extend conjugation or serve as handles for further reactions, such as cyclizations.

Lithiation of the C-Br bonds followed by quenching with an electrophile is another powerful technique. This typically involves treating 2,2'-dibromo-3,3'-bithiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures to generate a dilithio-bithiophene intermediate. This highly reactive species can then be reacted with a variety of electrophiles to introduce different functional groups. For example, reaction with 1-bromooctane (B94149) introduces long alkyl chains, which can improve the solubility of the resulting material in organic solvents, a crucial aspect for solution-processable organic electronics. mdpi.com

Formation of Fused Heterocyclic Architectures

A primary application of 2,2'-dibromo-3,3'-bithiophene is as a precursor for the synthesis of rigid, planar, fused heterocyclic systems. ossila.com These structures are of great interest for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to their enhanced electronic communication and ordered packing in the solid state.

Synthesis of Dithieno[3,2-b:2,3-d]pyrrole (DTP) Derivatives

Dithieno[3,2-b:2',3'-d]pyrrole (DTP) is a highly electron-rich and planar fused system that has been extensively studied. acs.org The synthesis of the DTP core typically starts from 2,2'-dibromo-3,3'-bithiophene. A common route is a one-pot, palladium-catalyzed double N-arylation reaction with a primary amine. nih.gov For example, reacting 2,2'-dibromo-3,3'-bithiophene with an aniline derivative in the presence of a palladium catalyst and a suitable ligand and base leads to the formation of the N-aryl-DTP derivative. nih.gov The reaction conditions often require high temperatures (e.g., 110 °C) and an inert atmosphere to proceed efficiently. nih.gov The properties of the resulting DTP can be tailored by the choice of the N-substituent on the amine. researchgate.net

| Starting Material | Reagent | Catalyst/Ligand | Base | Product | Application |

| 2,2'-Dibromo-3,3'-bithiophene | 4-(1H-pyrrol-1-yl)aniline | Pd(OAc)₂ / BINAP | NaOtBu | 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole | Conducting Polymer Monomer nih.gov |

| 2,2'-Dibromo-3,3'-bithiophene | Alkylamines | Pd catalyst | Base | N-alkyl-DTP | Organic Electronics acs.orgresearchgate.net |

Construction of Dithieno[3,2-b:2,3-d]silole (DTS) and Related Analogues

Dithieno[3,2-b:2,3-d]silole (DTS) is another important fused heterocycle where a silicon atom bridges the two thiophene (B33073) rings. The incorporation of silicon can lower the LUMO energy level of the molecule due to σ-π conjugation, which is beneficial for n-type semiconductor materials.

The synthesis of DTS derivatives from 2,2'-dibromo-3,3'-bithiophene typically involves a two-step process. First, the dibromo compound undergoes a halogen-metal exchange reaction, usually with two equivalents of n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous solvent like THF, to form the 2,2'-dilithio-3,3'-bithiophene intermediate. This intermediate is then quenched in situ with a dichlorosilane (B8785471) (R₂SiCl₂). The R groups on the silicon atom can be varied (e.g., alkyl, aryl) to modify the solubility and electronic properties of the resulting DTS derivative.

| Starting Material | Step 1 Reagent | Step 2 Reagent | Product |

| 2,2'-Dibromo-3,3'-bithiophene | n-BuLi | Dichlorodimethylsilane | 4,4-Dimethyl-4H-dithieno[3,2-b:2',3'-d]silole |

| 2,2'-Dibromo-3,3'-bithiophene | n-BuLi | Dichlorodiphenylsilane | 4,4-Diphenyl-4H-dithieno[3,2-b:2',3'-d]silole |

Pathways to Dithieno[3,2-b:2,3-d]selenophene (DTSe) and Dithieno[3,2-b:2′,3′-d]germole (DTG)

Similar synthetic strategies can be applied to create fused systems with other heteroatoms like selenium and germanium.

For the synthesis of Dithieno[3,2-b:2,3-d]selenophene (DTSe) , the 2,2'-dilithio-3,3'-bithiophene intermediate, generated from 2,2'-dibromo-3,3'-bithiophene, can be reacted with a selenium electrophile, such as selenium tetrachloride (SeCl₄) or selenium monochloride (Se₂Cl₂). This reaction closes the five-membered selenophene (B38918) ring, yielding the DTSe core.

For the synthesis of Dithieno[3,2-b:2′,3′-d]germole (DTG) , the same dilithio intermediate is reacted with a dichlorogermane (B91298) (R₂GeCl₂). nih.gov This process is analogous to the synthesis of DTS and allows for the incorporation of a germanium atom into the fused ring system, creating materials with distinct electronic properties compared to their silicon counterparts.

Development of Spiro-Fused Bithiophene Systems

Spiro-fused systems are a class of molecules where two ring systems are joined by a single common atom. These three-dimensional structures can disrupt intermolecular π-π stacking, which can be advantageous in certain electronic applications. 2,2'-Dibromo-3,3'-bithiophene is a key precursor for some of these complex architectures.

For example, the synthesis of spiro-bithiophene derivatives can involve multi-step sequences. One approach involves the synthesis of a bithiophene derivative bridged with a bis(spirodienone) unit. nih.gov This can be achieved through a series of reactions that ultimately couple two functionalized thiophene units. The resulting spiro-fused bithiophene can then be further functionalized through reactions at other positions on the thiophene rings, such as palladium-catalyzed cross-coupling reactions, after selective lithiation. nih.gov These complex structures are being explored for their potential in redox-active molecular switches. nih.gov

Polymerization and Oligomerization Strategies Involving 3,3 Dibromo 2,2 Bithiophene

Polymerization Mechanisms and Structural Control

The polymerization of 2,2'-dibromo-3,3'-bithiophene can be achieved through several mechanisms, each offering different levels of control over the final polymer structure, such as molecular weight and regioregularity.

Oxidative Polymerization Methods

Oxidative polymerization is a common method for synthesizing conjugated polymers. In the case of 3,3'-dibromo-2,2'-bithiophene (B32780), electrochemical polymerization has been employed to create homopolymers. researchgate.net This electroanalytical technique involves the application of an electric potential to a solution containing the monomer, leading to the formation of a polymer film, such as poly(3-3′-dibromo-2-2′-bithiophene) (P(DBT)), on the electrode surface. researchgate.net The properties of the resulting polymer can be characterized using techniques like cyclic voltammetry (CV), atomic force microscopy (AFM), and UV-Vis absorption spectroscopy. researchgate.net

Yamamoto Coupling Polycondensation

Yamamoto coupling is a powerful dehalogenative polycondensation method for synthesizing conjugated polymers. This reaction typically involves the use of a zero-valent nickel complex, often generated in situ, to couple aryl dihalides. For thiophene-based monomers like 2,2'-dibromo-3,3'-bithiophene, this method can produce polymers with well-defined structures. The driving force for the polymerization is the formation of strong carbon-carbon bonds between the monomer units. While specific examples detailing the Yamamoto polycondensation of 2,2'-dibromo-3,3'-bithiophene are not prevalent in the provided search results, the general mechanism is widely applied to similar dibrominated thiophene (B33073) derivatives to yield high molecular weight polymers. researchgate.net

Regioregular Polymerization Approaches

Regioregularity, the specific orientation of monomer units within a polymer chain, is crucial for optimizing the electronic and photonic properties of polythiophenes. For substituted thiophenes, three possible coupling modes (head-to-tail, head-to-head, and tail-to-tail) can exist, leading to a regiorandom polymer. rsc.org However, methods to achieve highly regioregular, head-to-tail (HT) coupled polythiophenes have been developed, significantly enhancing material performance. cmu.edu

One prominent method is the Grignard Metathesis (GRIM) method. This involves the treatment of a di-brominated thiophene monomer with a Grignard reagent to form a magnesium-halogen exchanged intermediate, which is then polymerized using a nickel catalyst, such as Ni(dppp)Cl2. cmu.eduacs.org This approach has been successfully used to create highly regioregular poly(3-alkylthiophenes). acs.org While the direct application to 2,2'-dibromo-3,3'-bithiophene is not explicitly detailed, the principles of controlling the regiochemistry through catalyst and reaction conditions are transferable. rsc.orgnih.gov Nickel-catalyzed deprotonative polycondensation is another strategy to achieve high regioregularity. rsc.org

Copolymerization with Diverse Monomeric Units

Copolymerization of 2,2'-dibromo-3,3'-bithiophene with other monomeric units is a key strategy for tuning the optoelectronic properties of the resulting materials for specific applications.

Alternating Copolymers for Donor-Acceptor (D-A) Systems

Donor-acceptor (D-A) copolymers, which consist of alternating electron-rich (donor) and electron-poor (acceptor) units, are widely used in high-performance organic optoelectronic devices. rsc.org The internal charge transfer between the donor and acceptor moieties can lead to low bandgap materials, which are desirable for applications like organic solar cells and near-infrared electrochromic devices.

The bithiophene unit often serves as the electron donor. For instance, copolymers have been synthesized by combining a 3,3'-didodecyl-2,2'-bithiophene donor with acceptor units like 4,6-bis(3′-alkylthiophen-2′-yl)thieno[3,4-c] rsc.orgnih.govrsc.orgthiadiazole through Stille coupling. rsc.orgsci-hub.se Another example involves the copolymerization of a bithiophene donor with a dithienobenzothiadiazole acceptor unit. nih.gov The properties of these D-A copolymers can be finely tuned by modifying the structure of the donor or acceptor. For example, introducing fluorine atoms to the 3,3' positions of the bithiophene unit can enhance the planarity of the polymer chains, improve crystallinity, and lower the HOMO energy level, leading to higher efficiency in organic solar cells. nih.gov

Below is a table summarizing the properties of some donor-acceptor copolymers based on bithiophene derivatives.

| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| DTBT-2T | 2,2'-Bithiophene (B32781) | Dithienobenzothiadiazole | -5.45 | -3.36 | 2.09 |

| DTBT-2T2F | 3,3'-Difluoro-2,2'-bithiophene | Dithienobenzothiadiazole | -5.61 | -3.40 | 2.21 |

This data is compiled from research on donor-acceptor copolymers for organic solar cells. nih.gov

Random Copolymerization for Tunable Electronic Properties

Random copolymerization offers a straightforward approach to modulate the electronic properties of polymers by varying the feed ratio of the comonomers. This strategy has been used to synthesize random copolymers of 3,3′-dibromo-2,2′-bithiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net By adjusting the monomer feed ratio, the electrochemical and optical properties of the resulting copolymers can be systematically altered. researchgate.net This tunability is particularly useful for applications like electrochromic devices, where controlling the color and contrast in both the neutral and oxidized states is important. For example, certain random copolymers have been identified as excellent candidates for near-infrared electrochromic devices due to their high optical contrast and fast switching times. researchgate.net

The electronic properties of copolymers can also be tuned by introducing different substituents on the comonomers. For instance, copolymers of thieno[3,2-b]thiophene (B52689) derivatives with 3-hexylthiophene (B156222) have been synthesized where the electronic properties are modulated by using electron-withdrawing (e.g., -CN, -COOH) or electron-donating (e.g., -N(CH3)2) groups on the thienothiophene unit. manchester.ac.uk This approach allows for the systematic variation of the polymer's bandgap and energy levels. manchester.ac.uk

Here is a table showing the effect of different substituent groups on the optical bandgap of thienothiophene-based copolymers.

| Polymer | Substituent Group | Onset Wavelength (nm) | Optical Bandgap (eV) |

| P1 | -CN | 545 | 2.27 |

| P2 | -COOH | 539 | 2.30 |

| P3 | -N(CH3)2 | 527 | 2.35 |

This data is derived from studies on copolymers of substituted thieno[3,2-b]thiophenes and 3-hexylthiophene. manchester.ac.uk

Incorporating 3,3'-Dibromo-2,2'-bithiophene into Block Copolymers

The incorporation of 3,3'-dibromo-2,2'-bithiophene into block copolymers is a sophisticated strategy to combine the desirable electronic properties of a polythiophene segment with the distinct characteristics of other polymer blocks, such as flexibility, solubility, or different electronic functionalities. This approach allows for the creation of materials with highly tunable morphologies and functionalities for use in organic electronics.

The dibromo functionality of the monomer is ideal for step-growth polymerization mechanisms like Suzuki or Stille cross-coupling reactions. In this context, 3,3'-dibromo-2,2'-bithiophene can act as the "bromo-bromo" monomer, which is reacted with a "boronic ester-boronic ester" or "stannyl-stannyl" comonomer to build the polymer chain. To create a block copolymer, this monomer can be polymerized with another aromatic comonomer, such as a benzodithiophene (BDT) derivative, to form a donor-acceptor (D-A) type alternating copolymer. mdpi.commdpi.com The distinct electronic nature of the bithiophene (donor) and the comonomer (acceptor) units can lead to beneficial intramolecular charge transfer characteristics.

Oligomer Synthesis for Structure-Property Relationship Studies

The synthesis of well-defined oligothiophenes using 3,3'-dibromo-2,2'-bithiophene as a fundamental building block is crucial for establishing clear structure-property relationships. ossila.com Unlike polymers, which have a distribution of chain lengths, monodisperse oligomers allow for the precise study of how properties evolve with the number of repeating units.

Controlled synthesis of oligothiophenes relies on iterative, step-wise coupling reactions that allow for the sequential addition of monomer units. Transition metal-catalyzed cross-coupling reactions are the primary methods for this purpose. The McCullough method, which involves the regiospecific metallation of a 2-bromo-3-substituted thiophene followed by Kumada cross-coupling, is a foundational technique for creating regioregular chains. pkusz.edu.cn This principle can be adapted for oligomer synthesis.

Starting with 3,3'-dibromo-2,2'-bithiophene, one can perform a monolithiation followed by coupling with another equivalent of the starting material or a different thiophene monomer. Oxidative coupling using reagents like copper(II) chloride (CuCl2) is also a widely used method for the dimerization of lithiated thiophenes, forming the basis for building longer oligomers. pkusz.edu.cnmdpi.com By carefully controlling the stoichiometry and reaction sequence, oligomers of specific lengths (dimers, trimers, tetramers, etc.) can be synthesized with high purity.

Tailoring the length of oligothiophenes is achieved by managing the reaction stoichiometry in step-growth syntheses. For example, in a Suzuki coupling, reacting a diboronic ester of a bithiophene with 3,3'-dibromo-2,2'-bithiophene in a specific ratio can guide the average oligomer length. For more precise control, an iterative approach is used where the chain is extended one unit at a time.

End-capping is a critical final step to passivate the reactive chain ends, preventing further polymerization and enhancing the stability of the oligomer. Once the desired oligomer length is achieved through iterative coupling, a monofunctional reagent is introduced. For instance, if the oligomer has a terminal organometallic group (like a boronic ester or a lithiated site), it can be quenched with a simple aryl halide such as bromobenzene. Conversely, if the chain end is a bromide, it can be reacted with phenylboronic acid. This not only terminates the chain growth but also introduces well-defined end-groups, the nature of which can also be used to fine-tune the oligomer's properties and solid-state packing. researchgate.net

Influence of Substituents on Polymerization Behavior and Resulting Polymer Properties

The introduction of substituents onto the 3,3'-positions of the bithiophene unit is a powerful tool for modulating polymerization behavior and tuning the physical and electronic properties of the resulting polymers and oligomers.

Attaching alkyl or aryl side chains to the thiophene backbone is essential for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating or printing. ossila.com Without these side chains, the rigid, planar polythiophene backbone would lead to strong intermolecular interactions, making the polymer insoluble and intractable.

However, the choice of side chain has a profound impact on the polymer's crystallinity and morphology in the solid state. ossila.com

Solubility: Longer or branched alkyl chains generally impart greater solubility.

Crystallinity: Linear alkyl chains can promote lamellar packing and π-stacking, leading to higher crystallinity and potentially higher charge carrier mobility. Conversely, bulky aryl side chains can introduce steric hindrance, which may twist the polymer backbone and disrupt the ordered packing, thereby reducing crystallinity. mdpi.comresearchgate.net In some cases, as with poly(3-(2,5-dioctylphenyl)thiophene), ordering can occur through the interdigitation of side chains rather than main-chain π-stacking. researchgate.net The interplay between enhanced solubility and the disruption of crystallinity is a key consideration in molecular design.

Table 1: Effect of Alkyl/Aryl Side Chains on Polythiophene Properties

| Property | Effect of Linear Alkyl Chains | Effect of Bulky/Aryl Chains | Research Finding |

| Solubility | Good | Excellent | Essential for solution processability. ossila.com |

| Crystallinity | Promotes lamellar structure and π-stacking | Can disrupt main-chain packing due to steric hindrance. mdpi.comresearchgate.net | Side-chain crystallization can become the dominant ordering mechanism. researchgate.net |

| Morphology | Can lead to well-defined, ordered domains. | May result in more amorphous films or smaller crystalline domains. researchgate.net | The introduction of defects can severely affect crystallization, especially when ordering is driven by side chains. researchgate.net |

Incorporating electron-withdrawing groups (EWGs), such as fluorine (F), cyano (-CN), or ethylrhodanine, into the polymer structure is a key strategy for tuning its electronic characteristics for specific applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs). ossila.com These groups can be placed on the main chain or on side chains.

The primary electronic effect of EWGs is the stabilization (lowering) of the polymer's highest occupied molecular orbital (HOMO) energy level. ossila.com This is advantageous for several reasons:

Improved Air Stability: A lower HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture.

Higher Open-Circuit Voltage (Voc): In OSCs, the Voc is proportional to the difference between the HOMO of the donor polymer and the LUMO of the acceptor material. A lower HOMO on the polymer donor can lead to a higher Voc. ossila.com

Furthermore, EWGs can influence the polymer's conformation. For example, intramolecular non-covalent interactions between fluorine atoms on the thiophene ring and sulfur atoms of an adjacent ring (F···S interactions) can promote a more planar backbone structure. ossila.com This increased planarity can enhance π-conjugation and potentially improve charge transport. However, the introduction of highly electronegative groups can also have drawbacks, such as reduced solubility or altered film morphology, which may negatively impact device performance. rsc.org For instance, a fluorinated bithiophene-based polymer showed a more planar backbone but exhibited lower hole mobility compared to its non-fluorinated counterpart, an effect attributed to differences in solvent resistance and molecular orientation in the thin film. rsc.org

Table 2: Influence of Electron-Withdrawing Groups (EWGs) on Polymer Properties

| Electron-Withdrawing Group | Effect on HOMO Level | Impact on Conformation | Consequence for Device Performance | Reference |

| Fluorine (F) | Lowers HOMO energy | Can promote backbone planarity via F···S interactions. | Increases air stability and potential for higher Voc in OSCs. May alter morphology and mobility. ossila.comrsc.org | |

| Cyano (-CN) | Significantly lowers HOMO/LUMO levels | Increases electron-deficient character. | Can enhance electron transport properties; used in D-A copolymers. ossila.com | |

| Ethylrhodanine (on side chain) | Lowers HOMO energy | Modifies side-chain electronics. | Used to fine-tune energy levels and improve photovoltaic performance in OSCs. rsc.org |

Advanced Material Science Applications Derived from 3,3 Dibromo 2,2 Bithiophene

Organic Electronics

In the realm of organic electronics, 3,3'-Dibromo-2,2'-bithiophene (B32780) is a key intermediate for producing semiconducting oligomers and polymers. ossila.com These materials are foundational to the development of a variety of organic electronic devices, leveraging their ability to transport charge and interact with light. cymitquimica.comscientificlabs.ie The versatility of this compound allows for the synthesis of materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). ossila.com

Role in Organic Field-Effect Transistors (OFETs)

3,3'-Dibromo-2,2'-bithiophene is instrumental in constructing the active semiconducting layer in Organic Field-Effect Transistors (OFETs). ossila.com It is a precursor for synthesizing larger, fused aromatic ring systems and conjugated polymers that exhibit desirable charge transport characteristics. ossila.com The structure of the polymers derived from this bithiophene derivative significantly impacts the crystallinity and morphology of the thin films, which in turn governs the device's performance metrics such as charge carrier mobility and the on/off current ratio. ossila.com

For instance, polymers incorporating dithieno[3,2-b:2′,3′-d]thiophene (DTT), which can be synthesized from 3,3'-dibromo-2,2'-bithiophene precursors, have shown promise in high-performance OFETs. ossila.comresearchgate.net Researchers have designed and synthesized novel organic semiconductors using DTT as a molecular core, leading to materials with reversible oxidation and energy levels suitable for use with high work-function electrodes like gold. researchgate.net A derivative of DTT, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has been used to create single-crystal OFETs exhibiting high mobility. nih.gov

Below is a table summarizing the performance of OFETs based on materials derived from dithienothiophene structures.

| Derivative Material | Mobility (cm²/V·s) | On/Off Ratio | Application Highlight |

| Poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) | >0.01 | 10⁷ | n-channel FET activity with high crystallinity. ossila.com |

| 2,6-DADTT (single crystal) | up to 1.26 | - | High-performance, UV-sensitive phototransistors. nih.gov |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) based co-oligomers | 10⁻² | - | Balanced ambipolar behavior. researchgate.net |

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

3,3'-Dibromo-2,2'-bithiophene is a valuable building block for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs). ossila.com While not typically an emissive material itself, its derivatives are incorporated into the host or charge-transport layers of an OLED device. scispace.com The ability to create larger conjugated systems through reactions at the bromine sites allows for the fine-tuning of the electronic properties of these materials, which is crucial for efficient charge injection, transport, and recombination, the fundamental processes of OLED operation. cymitquimica.comscispace.com

Application in Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells (PSCs)

The compound 3,3'-Dibromo-2,2'-bithiophene is a foundational precursor for synthesizing donor polymers in Organic Photovoltaic (OPV) and Polymer Solar Cell (PSC) devices. ossila.comscientificlabs.ie These solar cells utilize a bulk-heterojunction (BHJ) structure, where an electron donor and an electron acceptor material are blended to form the active layer. aimspress.comrsc.org The properties of the donor polymer, such as its light absorption range and energy levels, are critical for the power conversion efficiency (PCE) of the device. researchgate.net

Through polymerization reactions like Stille coupling or direct arylation, 3,3'-dibromo-2,2'-bithiophene can be used to create high-molecular-weight conjugated polymers. mit.edu For example, it can be a monomer for creating copolymers that alternate with an acceptor unit, a common strategy for designing low bandgap polymers that can absorb a broader range of the solar spectrum. researchgate.net The resulting polymers have been successfully used as the donor material in combination with fullerene-based or non-fullerene acceptors. aimspress.comresearchgate.net

Research has demonstrated that copolymers incorporating bithiophene units can achieve significant power conversion efficiencies. The table below highlights the performance of some PSCs that utilize polymers derived from bithiophene structures.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| PDTSBTBTz | PC₇₀BM | 3.82% | 0.72 | 8.68 | 0.611 |

| PBDTBTBTz | PC₇₀BM | 4.46% | 0.82 | 9.01 | 0.603 |

| P1 (OSBT-bithiophene copolymer) | youtube.comPCBM | ~1.5% | - | - | - |

Data sourced from a study on bithiophene-bridged D–A copolymers and a study on low band gap copolymers for PSCs. researchgate.net

Semiconducting Polymers for Flexible Electronics

Semiconducting polymers derived from 3,3'-dibromo-2,2'-bithiophene are key enablers for the advancement of flexible electronics. sciencedaily.com The inherent processability of polymers allows them to be deposited on flexible substrates like plastic, creating devices that can bend and stretch. mit.edu The molecular structure of these polymers, characterized by long chains with conjugated bonds, provides the necessary electrical conductivity, while side-chain engineering can enhance solubility and mechanical flexibility. sciencedaily.com

Chemical and Environmental Sensing Platforms

Beyond mainstream electronics, derivatives of 3,3'-Dibromo-2,2'-bithiophene are being explored for their potential in chemical and environmental sensing. ossila.comscientificlabs.ie The conductive nature of the polymers synthesized from this compound makes them suitable for use in sensor architectures that detect analytes through changes in electrical properties.

Integration into Conductometric Sensor Architectures

Polymers derived from 3,3'-dibromo-2,2'-bithiophene can be integrated into conductometric sensors as the active sensing material. ossila.com In this type of sensor, the binding of an analyte to the surface of the semiconducting polymer causes a measurable change in the material's conductivity. The versatility of the starting compound allows for the synthesis of polymers with specific functionalities designed to interact with target analytes, thereby imparting selectivity to the sensor. ossila.com The mechanism of action involves the analyte molecule modulating the charge transport within the polymer film, providing a direct electrical readout of its presence and concentration.

Optoelectronic Sensors for Analyte Detection

Polymers derived from 3,3'-dibromo-2,2'-bithiophene are integral to the development of sophisticated optoelectronic sensors. These sensors operate on the principle that the interaction between the polymer and a target analyte induces a measurable change in the material's optical or electrical properties. The bithiophene backbone provides a conjugated system for charge transport, while the specific functional groups attached via the bromine positions can be tailored for selective analyte binding.

The sensing mechanism often involves the modulation of the polymer's charge transport efficiency. When an analyte molecule binds to the sensor's active layer, it can alter the electronic state of the polymer, leading to a change in its conductivity. This change is then detected as an electrical signal. Alternatively, the binding event can cause a shift in the polymer's absorption or emission spectrum, which can be detected optically. For example, polymers of 3,3'-dibromo-2,2'-bithiophene, known as poly(3,3'-dibromo-2,2'-bithiophene) or PDBrBTh, exhibit distinct electrochromic behavior, changing color in response to their oxidation state, a property that can be harnessed for sensing applications. ccsenet.orgresearchgate.net

The presence of bromine atoms in the monomer enhances the electron-withdrawing character of the resulting polymer, which is a key factor in improving the electrical characteristics of sensor devices. This makes 3,3'-dibromo-2,2'-bithiophene a crucial building block for synthesizing semiconducting polymers used in chemical sensors for a variety of analytes. ossila.com

Advanced Functional Materials

The versatility of 3,3'-dibromo-2,2'-bithiophene as a monomer extends to the creation of a wide array of advanced functional materials. Its ability to form the basis of conjugated systems allows for the precise tuning of electronic, optical, and physical properties to meet the demands of specific high-tech applications.

Redox-Active Materials for Molecular Switching

Molecular switches are materials that can be reversibly shifted between two or more stable states by an external stimulus, such as light or an electrical potential. Bithiophene derivatives, synthesized using 3,3'-dibromo-2,2'-bithiophene, are excellent candidates for creating redox-active molecular switching materials. nih.gov These materials can change their properties, including conductivity and color, based on their oxidation state.

Research has shown that bithiophene derivatives can be bridged with other molecular units to create complex systems where bond formation and breaking can be triggered under redox conditions. nih.gov For example, a bifunctional monomer containing a central, switchable diarylethene core flanked by bithiophene units can be electropolymerized to form a film. scispace.com The conductivity of this polymer film can be reversibly switched by electrochemically triggering the ring-opening and ring-closing of the diarylethene unit. In its closed, more conjugated state, the polymer exhibits higher conductivity than in its open, less conjugated state. scispace.com This functionality is crucial for developing molecular memory devices and smart materials. The process is observable through techniques like cyclic voltammetry, which confirms the reversible redox behavior. nih.gov

| Switching System | Stimulus | State Change | Observed Property Change |

| Polymer with Diarylethene Core and Bithiophene Units | Redox (Electrical Potential) | Open (non-conjugated) <=> Closed (conjugated) | Lower Conductivity <=> Higher Conductivity |

| Bithiophene with Bis(spirodienone) Bridge | Redox (Electrical Potential) | Bond Breaking <=> Bond Formation | Change in Electrochemical Signature |

This table illustrates examples of molecular switching systems based on bithiophene derivatives, highlighting the stimulus and resulting change in properties.

Preparation of Microporous Polymers for Adsorption Applications

Conjugated microporous polymers (CMPs) are a class of materials characterized by a permanent porous structure and high surface area, making them ideal for gas storage and separation. Thiophene-based CMPs have demonstrated exceptional performance in this area, particularly for carbon dioxide (CO₂) adsorption. rsc.org The compound 3,3'-dibromo-2,2'-bithiophene serves as a critical building block for these polymers. Through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, it can be linked with other monomers to form a rigid, three-dimensional network with intrinsic microporosity. nih.gov

These thiophene-based CMPs exhibit high Brunauer-Emmett-Teller (BET) surface areas, which is a measure of their porous nature. Research into similar thiophene-based polymers has reported BET surface areas ranging from 622 to 911 m²/g. rsc.org This high porosity allows for significant uptake of gases. For instance, a carboxyl-functionalized thiophene-based CMP showed a remarkable CO₂ uptake capacity of 817 mg/g at 318 K and 60 bar. rsc.org Furthermore, these materials exhibit good selectivity for CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄), which is crucial for applications such as flue gas purification and natural gas sweetening. rsc.org The ability to create these high-performance polymers relies on the reactivity of precursors like 3,3'-dibromo-2,2'-bithiophene.

| Polymer | BET Surface Area (m²/g) | Adsorbate | Adsorption Capacity | Conditions |

| Thiophene-based CMPs | 622 - 911 | CO₂ | - | - |

| SCMP-COOH@1 | 911 | CO₂ | 817 mg/g | 318 K, 60 bar |

This table presents reported data for thiophene-based conjugated microporous polymers (CMPs), showcasing their high surface area and CO₂ adsorption capabilities. rsc.org

Utilization in Photonics and Optoelectronic Devices

The unique electronic structure of polymers derived from 3,3'-dibromo-2,2'-bithiophene makes them highly suitable for use in photonics and optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The ability to modify the monomer through alkylation or arylation at the 3-positions allows for fine-tuning of the resulting polymer's solubility, crystallinity, and electronic properties. ossila.com

A notable application is in electrochromic devices, which change color in response to an applied voltage. Poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh) films have been shown to be electroactive, exhibiting a distinct color change from red in their neutral state to blue when oxidized. ccsenet.orgresearchgate.net This property is a direct result of changes in the electronic absorption bands of the polymer upon doping. Such materials are key components in the development of smart windows, low-power displays, and optical modulators.

Optical studies of PDBrBTh reveal important parameters for its use in optoelectronic devices. The material has a higher optical band gap and ionization potential compared to its non-brominated counterpart, poly(2,2'-bithiophene). ccsenet.org These properties directly influence device performance, including charge mobility and stability. ossila.com

| Polymer State | Applied Potential (vs Ag/AgCl) | Color | Optical Property |

| PDBrBTh (Neutral) | -1.0 V | Red | Higher Wavelength Absorption |

| PDBrBTh (Oxidized/Doped) | Positive Potentials | Blue | Lower Wavelength Absorption |

This table summarizes the electrochromic properties of Poly(3,3'-dibromo-2,2'-bithiophene) (PDBrBTh), as reported in electrochemical studies. ccsenet.orgresearchgate.net

Conductive Polymers for Thermoelectrics and Electrochemical Transistors

The semiconducting nature of polymers synthesized from 3,3'-dibromo-2,2'-bithiophene underpins their use in advanced electronic applications like thermoelectrics and electrochemical transistors.

Thermoelectric Materials

Thermoelectric devices can convert waste heat directly into useful electrical energy. Conducting polymers are promising candidates for this technology due to their low thermal conductivity and tunable electrical properties. While specific thermoelectric data for polymers made directly from 3,3'-dibromo-2,2'-bithiophene are not widely reported, related polythiophenes, such as poly(3-hexylthiophene) (P3HT), demonstrate the potential of this class of materials. aps.org By using 3,3'-dibromo-2,2'-bithiophene as a starting point, one can synthesize various substituted polythiophenes whose thermoelectric performance can be optimized. The key metrics for a thermoelectric material are the Seebeck coefficient (thermopower), electrical conductivity, and thermal conductivity, which are combined into a dimensionless figure of merit, ZT. For polythiophenes, these properties can be tuned by chemical doping. aps.orgelsevierpure.com

| Polythiophene Derivative | Doping Level | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) | Power Factor (μW/mK²) |

| Poly(3-hexylthiophene) (P3HT) | 20-31% | ~60-80 | ~10-100 | ~0.4 |

| I₂-doped Poly(3-butyl)thiophene | - | 170 | 0.02 | ~0.06 |

This table shows the thermoelectric properties of representative polythiophene-based polymers, illustrating the performance achievable with this class of materials. aps.orgelsevierpure.com

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) are devices that can effectively translate ionic signals into electronic signals, making them ideal for bioelectronic applications. kaust.edu.sa The core component of an OECT is the channel, which is made from an organic mixed ionic-electronic conductor (OMIEC). Polymers based on bithiophene (T2) units, which can be synthesized from 3,3'-dibromo-2,2'-bithiophene, are widely used as the OMIEC material. kaust.edu.sa

In an OECT, ions from an electrolyte enter and exit the polymer channel in response to a gate voltage. This ionic flux modulates the electronic conductivity of the polymer, thereby switching the transistor. The performance of the OECT is highly dependent on the chemical structure of the polymer. The use of 3,3'-dibromo-2,2'-bithiophene allows for the synthesis of polymers with precisely controlled structures, such as regioregular polythiophenes or donor-acceptor copolymers. acs.org These structural modifications influence the polymer's backbone planarity, energy levels (HOMO/LUMO), and morphology, which in turn govern the efficiency of both ion transport and charge transport, ultimately determining the transistor's sensitivity and speed. kaust.edu.saacs.org

Spectroscopic and Advanced Characterization of 3,3 Dibromo 2,2 Bithiophene Derivatives and Polymeric Architectures

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity of 3,3'-dibromo-2,2'-bithiophene (B32780) and its derivatives. Both ¹H and ¹³C NMR provide unambiguous structural information.

For the monomer 3,3'-dibromo-2,2'-bithiophene, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows two doublets in the aromatic region. chemicalbook.com One doublet, appearing around δ 7.40-7.43 ppm, is assigned to the protons at the 5 and 5' positions, while the other doublet, found at approximately δ 7.08-7.09 ppm, corresponds to the protons at the 4 and 4' positions. chemicalbook.com The coupling constant (J) for these doublets is typically around 5.0-5.4 Hz, which is characteristic of ortho-coupling in thiophene (B33073) rings. chemicalbook.com

The ¹³C NMR spectrum of 3,3'-dibromo-2,2'-bithiophene in CDCl₃ exhibits four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule. These signals are typically observed at approximately 130.8, 128.8, 127.5, and 112.6 ppm. chemicalbook.com The signal at the lowest field (112.6 ppm) is attributed to the carbon atoms bearing the bromine substituents (C3 and C3').

In the case of polymeric derivatives, NMR spectroscopy remains crucial for verifying the polymer structure and, in some cases, estimating the molecular weight. acs.org For instance, the polymerization of 3,3'-dialkylsulfanyl-2,2'-bithiophenes, derived from 3,3'-dibromo-2,2'-bithiophene, yields polymers whose structures are confirmed by ¹H NMR. acs.org The disappearance of the monomer's specific proton signals and the appearance of broader signals corresponding to the polymer backbone are key indicators of successful polymerization.

Table 1: Representative ¹H and ¹³C NMR Data for 3,3'-Dibromo-2,2'-bithiophene

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| ¹H | CDCl₃ | 7.43 | doublet | 5.4 | H-5, H-5' | chemicalbook.com |

| ¹H | CDCl₃ | 7.09 | doublet | 5.4 | H-4, H-4' | chemicalbook.com |

| ¹³C | CDCl₃ | 130.8 | - | - | C-5, C-5' | chemicalbook.com |

| ¹³C | CDCl₃ | 128.8 | - | - | C-2, C-2' | chemicalbook.com |

| ¹³C | CDCl₃ | 127.5 | - | - | C-4, C-4' | chemicalbook.com |

| ¹³C | CDCl₃ | 112.6 | - | - | C-3, C-3' | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules and polymers derived from 3,3'-dibromo-2,2'-bithiophene. The position of the absorption maximum (λ_max) provides information about the π-π* electronic transition and the extent of conjugation in the system.

For instance, copolymers synthesized from bithiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) exhibit absorption properties that can be tuned based on the monomer feed ratio. researchgate.net Poly(bithiophene) itself shows a specific absorption profile, and its incorporation into copolymers can be tracked by the changes in the UV-Vis spectrum. researchgate.net Similarly, the UV-Vis spectra of copolymers based on terthiophene and bithiophene show an extended absorption band compared to the homopolymers, indicating altered electronic properties. rsc.org

The introduction of different substituents onto the bithiophene core significantly influences the electronic properties. For example, fluorination of the bithiophene backbone can lead to a deeper Highest Occupied Molecular Orbital (HOMO) energy level, which is observable as a shift in the absorption spectrum. ossila.com Solution-phase UV-Vis spectra of poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s show absorption maxima between 420 and 450 nm. acs.org This is blue-shifted compared to head-to-tail poly(3-alkylsulfanylthiophene)s, a difference attributed to the head-to-head linkages in the former, which reduce the planarity and effective conjugation length. acs.org

In the solid state, intermolecular interactions can lead to significant changes in the UV-Vis absorption spectra. For example, thin films of a bithiophene oligomer showed a substantial redshift of 132 nm in the maximum absorption upon changing the isomer composition, indicating strong intermolecular electronic coupling. nih.gov

Table 2: UV-Vis Absorption Data for Selected Bithiophene-Based Polymers

| Polymer | Solvent/State | λ_max (nm) | Optical Band Gap (eV) | Reference |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | Solution | 420-450 | ~2.25 | acs.org |

| Poly(bithiophene) | Film | - | 1.56 (electrochemical) | researchgate.net |

| Copolymer of Bithiophene and EDOT | Film | - | 0.35 (electrochemical) | researchgate.net |

Electrochemical Techniques for Redox Properties and Energy Level Determination

Electrochemical methods are vital for characterizing the redox behavior and determining the energy levels (HOMO and LUMO) of polymers derived from 3,3'-dibromo-2,2'-bithiophene.

Cyclic voltammetry is the most common technique used to determine the oxidation and reduction potentials of these materials. From the onset potentials of the oxidation (E_onset(ox)) and reduction (E_onset(red)) processes, the HOMO and LUMO energy levels can be estimated.

For example, copolymers of 3-arylthieno[3,2-b]thiophenes, which can be synthesized using bithiophene derivatives, exhibit oxidation onset potentials ranging from 0.95 V to 1.36 V and reduction onset potentials from -1.09 V to -0.91 V, depending on the substituents. manchester.ac.uk Poly(bithiophene) has been shown to have an oxidation onset at 0.81 V and a reduction onset at -0.84 V, corresponding to a HOMO level of -5.21 eV and a LUMO level of -3.56 eV. researchgate.net In contrast, a copolymer of bithiophene and EDOT showed a significantly smaller electrochemical band gap of 0.35 eV. researchgate.net

The electrochemical properties are also influenced by the nature of the substituents. For instance, benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives with different electron-donating groups exhibit varying oxidation potentials. nih.gov

Table 3: Electrochemical Data for Selected Bithiophene-Based Polymers

| Polymer | E_onset(ox) (V) | E_onset(red) (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| Poly(bithiophene) | 0.81 | -0.84 | -5.21 | -3.56 | 1.65 | researchgate.net |

| P1 (a 3-arylthieno[3,2-b]thiophene copolymer) | 0.95 | -1.09 | - | - | 2.04 | manchester.ac.uk |

| P2 (a 3-arylthieno[3,2-b]thiophene copolymer) | 1.36 | -0.97 | - | - | 2.33 | manchester.ac.uk |

| P3 (a 3-arylthieno[3,2-b]thiophene copolymer) | 1.00 | -0.91 | - | - | 1.91 | manchester.ac.uk |

Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor the optical changes that occur as a material is oxidized or reduced. This technique provides valuable information about the nature of the charge carriers (polarons and bipolarons) and the electronic structure of the doped states.

When a conjugated polymer is electrochemically doped, new absorption bands appear in the UV-Vis-NIR spectrum at lower energies than the π-π* transition of the neutral polymer. These new bands are characteristic of the formation of polarons and bipolarons. For example, in studies of polymer blend photocathodes, transient absorption spectroscopy, which is conceptually similar to spectroelectrochemistry, was used to identify the photoinduced absorption features of positive polarons in a PTB7-Th based polymer. acs.org These spectral features are often consistent with those observed in spectroelectrochemical measurements. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in a material. It is particularly useful for studying the doping process in conjugated polymers and for analyzing the surface chemistry of thin films.

XPS studies of poly(2,2'-bithiophene) complexes have shown that the C 1s and S 2p core-level spectra can be curve-fitted to reveal the presence of both neutral and partially charged species. aps.org The relative amounts of these species vary with the doping level, suggesting that each dopant anion is associated with a thiophenium ion in the polymer chain. aps.org This provides direct evidence of charge transfer from the polymer to the dopant.

In the context of electrosynthesized poly(3-thiophene acetic acid), XPS was used to confirm the integrity of the carboxylic acid functionalities after polymerization. researchgate.net It was also employed to study the incorporation of a cross-linking agent, 3,3'-bithiophene (B186561), into the polymer matrix. researchgate.net Furthermore, XPS can be used to investigate charge transfer in thiophene-based polymers by analyzing core-hole clock spectroscopy data, which can provide insights into ultrafast electron delocalization along the polymer chain. rsc.org

Morphological and Microstructural Characterization of Thin Films

The performance of organic electronic devices is highly dependent on the morphology and microstructure of the active polymer thin film. Techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) are crucial for this aspect of characterization.

Alkylation or arylation at the 3-positions of the bithiophene unit not only improves solubility but also significantly impacts the crystallinity and morphology of thin films. ossila.com XRD studies of thin films of photoisomerizable oligothiophenes, including a bithiophene derivative, revealed crystalline domains of different isomers with distinct interplanar spacing. nih.gov AFM of the same films showed fiber-like structures with different aspect ratios for the different isomers, highlighting the profound effect of molecular geometry on solid-state packing. nih.gov

Solvent vapor annealing is a common technique used to optimize the morphology of polymer blend thin films for applications like organic photovoltaics. In-situ grazing incidence X-ray diffraction (GIXD) and grazing incidence small-angle X-ray scattering (GISAXS) can be used to monitor the evolution of crystallinity and phase purity during this process. nih.gov These studies have shown that the choice of solvent and annealing time can significantly alter the domain sizes and phase purity within the film, which in turn affects device performance. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the surface topography of thin films. For polymers derived from 3,3'-dibromo-2,2'-bithiophene, AFM is employed to visualize the nanoscale morphology, including features like crystalline domains, grain boundaries, and surface roughness. These characteristics are critical as they directly influence charge transport in devices like organic field-effect transistors (OFETs).

In studies of similar polythiophene-based materials, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), AFM has shown that the substrate surface can significantly influence the domain size of crystalline regions. nist.gov For instance, films spun on surfaces treated with alkyltrichlorosilanes exhibit different morphologies compared to those on bare silicon dioxide. nist.gov For polymeric architectures of 3,3'-dibromo-2,2'-bithiophene, AFM would be used to assess how polymerization conditions, solvent processing, and thermal annealing affect the film's surface structure and the interconnectivity of ordered domains. The resulting topography, from smooth, uniform films to those with distinct fibrillar or terraced structures, has profound implications for device performance.

X-ray Diffraction (XRD) for Crystallinity and Molecular Ordering

X-ray Diffraction (XRD) is a powerful, non-destructive technique for probing the atomic and molecular structure of crystalline materials. It is used to determine the degree of crystallinity, identify the crystal structure, and understand the packing of polymer chains in materials derived from 3,3'-dibromo-2,2'-bithiophene.

For semiconducting polymers, XRD patterns typically reveal two key features:

Lamellar Stacking: A series of sharp peaks at low diffraction angles (high d-spacing) corresponding to the ordered layering of the polymer backbones, separated by the interdigitated alkyl side chains.

π-Stacking: A broader peak at a higher diffraction angle (low d-spacing, typically around 3.5-4.0 Å) that signifies the distance between the stacked aromatic planes of the thiophene rings. This close packing is essential for efficient intermolecular charge hopping.

Synchrotron XRD studies on related polymers like PBTTT have demonstrated that these materials can form well-oriented crystalline domains with the polymer backbones arranged in a lamellar pattern. nist.gov Single-crystal XRD analysis of related small molecules, such as 3,3',5,5'-Tetrabromo-2,2'-bithiophene, provides precise geometric data. In this derivative, the molecule is located on a crystallographic twofold rotation axis, and the dihedral angle between the two thiophene rings is 47.2 (4)°. nih.gov Similarly, for 2,2′-Bithiophene-3,3′-dicarbonitrile, synthesized from 3,3′-dibromo-2,2′-bithiophene, the bithiophene unit is nearly planar. researchgate.net This structural information is invaluable for predicting the packing and electronic coupling in the corresponding polymers.

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Monoclinic | C2/c | Dihedral angle between rings: 47.2 (4)° | nih.gov |

| 2,2′-Bithiophene-3,3′-dicarbonitrile | Monoclinic | P21/c | Bithiophene unit is planar to within 0.003 (2) Å | researchgate.net |

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to chemical bonding, molecular conformation, and intermolecular interactions, making them indispensable for characterizing 3,3'-dibromo-2,2'-bithiophene and its polymeric derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. For 3,3'-dibromo-2,2'-bithiophene, the FT-IR spectrum provides a molecular fingerprint that can be used for identification and to confirm chemical modifications.

The spectrum of the parent 2,2'-bithiophene (B32781) serves as a baseline. nih.govresearchgate.net The introduction of bromine atoms at the 3 and 3' positions would lead to characteristic C-Br stretching and bending modes, typically found in the lower frequency region of the spectrum. Furthermore, the substitution pattern influences the frequencies of the thiophene ring's C-H and C=C vibrations. When this monomer is polymerized or derivatized, FT-IR is crucial for verifying the reaction's success. For example, in the synthesis of 2,2′-Bithiophene-3,3′-dicarbonitrile, the appearance of a strong absorption band around 2221 cm⁻¹ is a clear indicator of the C≡N stretching vibration, confirming the substitution of bromine with cyano groups. researchgate.net